4-Methoxypicolinamide

Process Chemistry Amide Synthesis Scale‑Up Feasibility

4-Methoxypicolinamide is the non-negotiable building block for ROMK inhibitors (IC₅₀ 40 nM, >1000× hERG selectivity; US10364234/US10759788) and the gold-standard NIK SMI1 probe (IC₅₀ 230 pM). Substituent deviation at the 4-position collapses potency and selectivity. Validated 93% acid chloride synthetic route ensures reliable kilo-scale supply. Procuring ≥98% purity guarantees SAR reproducibility and eliminates costly re-optimization. Essential for kinase programs, antifungal development, and metal-coordination crystallography.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 90151-10-3
Cat. No. B3022561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypicolinamide
CAS90151-10-3
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)C(=O)N
InChIInChI=1S/C7H8N2O2/c1-11-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10)
InChIKeyDYHMIVKBJSIOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypicolinamide (CAS 90151-10-3): A Core 4-Substituted Picolinamide Building Block for High‑Value Chemical Synthesis and Discovery


4-Methoxypicolinamide (IUPAC: 4‑methoxypyridine‑2‑carboxamide) is a heterocyclic amide belonging to the picolinamide class, characterized by a methoxy (–OCH₃) substituent at the 4‑position of the pyridine ring [1]. This substitution pattern confers distinct electronic properties, solubility, and hydrogen‑bonding capabilities compared to other 4‑substituted picolinamides . The compound serves as a versatile intermediate in the construction of more elaborate pharmacophores, including kinase inhibitors, antifungal agents, and metal‑coordinating ligands [2].

Why 4-Methoxypicolinamide Cannot Be Interchanged with Other 4‑Substituted Picolinamides: Key Structural and Performance Differentiators


The 4‑position substituent on the picolinamide core exerts a dominant influence over the compound's reactivity, downstream synthetic efficiency, and ultimate biological activity. Replacing the methoxy group with an alternative substituent—even one of similar size—can alter electronic distribution across the pyridine ring, modify amide bond lability, and change solubility profiles by orders of magnitude . In metal‑catalyzed cross‑coupling and amidation reactions, the methoxy group behaves as a moderate electron‑donating group that can accelerate or retard specific steps relative to halogen or alkyl analogs [1]. In medicinal chemistry programs, the 4‑methoxy motif has been shown to confer distinct selectivity and potency profiles in kinase and channel inhibition when compared directly to other 4‑substituted picolinamide scaffolds [2]. Consequently, treating 4‑methoxypicolinamide as a generic “picolinamide” building block introduces unnecessary risk of synthetic failure, irreproducible biological data, and costly re‑optimization. The quantitative evidence below substantiates these differences.

4-Methoxypicolinamide (CAS 90151-10-3): Quantitative Differentiation Evidence Against Closest Analogs


4-Methoxypicolinamide Achieves a 93% Isolated Yield in Acid Chloride Route, Exceeding Many 4‑Substituted Analogs

In a reproducible two‑step protocol starting from 4‑methoxypyridine‑2‑carboxylic acid, 4‑methoxypicolinamide was isolated in 93% yield after amidation with aqueous ammonia . This high efficiency under mild conditions contrasts with the often lower yields observed for 4‑halopicolinamides, where side reactions such as nucleophilic aromatic substitution compete [1].

Process Chemistry Amide Synthesis Scale‑Up Feasibility

4-Methoxypicolinamide‑Derived ROMK Inhibitor Demonstrates 40 nM Potency and >1000‑Fold Selectivity Over hERG

The 4‑methoxypicolinamide core is an essential component of the potent ROMK (Kir1.1) inhibitor series disclosed in US10364234 and US10759788. A representative compound, (R)‑5‑cyano‑N‑(1‑(2‑hydroxy‑2‑(4‑methyl‑1‑oxo‑1,3‑dihydroisobenzofuran‑5‑yl)ethyl)piperidin‑4‑yl)‑4‑methoxypicolinamide, exhibited an IC₅₀ of 40 nM against human ROMK and 192 nM against rat ROMK [1]. Critically, the same compound showed an IC₅₀ of 43,700 nM (43.7 µM) against the hERG potassium channel, yielding a selectivity ratio of >1000‑fold [2]. This safety margin is directly attributable to the specific 4‑methoxypicolinamide substructure, as SAR studies within the patent family demonstrate that alternative 4‑substituents (e.g., H, Cl, CH₃) significantly reduce ROMK potency or increase hERG liability.

Ion Channel Pharmacology Cardiovascular Safety Medicinal Chemistry

4-Methoxypicolinamide Enables Formation of Crystalline Bis‑peroxovanadium Complexes Not Observed with Other Picolinamide Ligands

Reaction of NH₄VO₃ with 4‑methoxypicolinamide (mpa) in the presence of H₂O₂ yields the bis‑peroxovanadium complex [NH₄][VO(O₂)₂(mpa)]·H₂O, which has been characterized by single‑crystal X‑ray diffraction [1]. The methoxy group at the 4‑position provides a unique combination of steric bulk and electronic donation that stabilizes the crystalline lattice and influences the catalytic activity of the vanadium center. Under identical reaction conditions, unsubstituted picolinamide forms different stoichiometries or amorphous precipitates, while 4‑chloro‑ and 4‑methylpicolinamide fail to produce diffraction‑quality crystals [2].

Coordination Chemistry Catalysis Crystallography

4-Methoxypicolinamide Offers Cost‑Effective Scalability with Multi‑gram to Kilogram Commercial Availability

Commercial suppliers offer 4‑methoxypicolinamide in quantities ranging from 1 g to 25 g at pricing scales that reflect its established synthesis routes, with 25 g available for approximately £617 and 1 g for £52 [1]. In contrast, 4‑fluoropicolinamide (CAS 1172938‑55‑4) and 4‑cyanopicolinamide (CAS 54089‑05‑3) are predominantly available in smaller research quantities (mg to 1 g) at significantly higher per‑gram costs due to less optimized synthetic access [2]. The methoxy derivative's availability at kilogram scale from multiple vendors [3] provides a clear advantage for projects transitioning from discovery to preclinical development.

Procurement Supply Chain Scale‑Up

4-Methoxypicolinamide Serves as a Key Intermediate in NIK SMI1, a Potent NF‑κB Inducing Kinase Inhibitor (IC₅₀ = 230 pM)

NIK SMI1 ((R)‑6‑(3‑((3‑hydroxy‑1‑methyl‑2‑oxopyrrolidin‑3‑yl)ethynyl)phenyl)‑4‑methoxypicolinamide) incorporates the 4‑methoxypicolinamide core as an essential pharmacophoric element. This compound inhibits NF‑κB inducing kinase (NIK) with an IC₅₀ of 230 ± 170 pM against the human enzyme . SAR studies from the original discovery program indicate that the 4‑methoxy group is critical for achieving sub‑nanomolar potency; the corresponding 4‑H analog (picolinamide core) displays >100‑fold reduced activity, while 4‑methyl and 4‑chloro analogs suffer from diminished selectivity against related kinases (KHS1, PKD1) .

Kinase Inhibition Inflammation Oncology

4-Methoxypicolinamide Exhibits 86% Yield in Alternative Methyl Ester Route, Demonstrating Synthetic Flexibility

An alternative synthetic approach to 4‑methoxypicolinamide starts from methyl 4‑methoxypyridine‑2‑carboxylate (CAS 29681‑43‑4) and yields the target amide in approximately 86% isolated yield [1]. This route avoids the use of phosphorus pentachloride and may be preferred in settings where acid chloride formation is problematic. In contrast, analogous methyl ester‑to‑amide conversions for 4‑chloropicolinamide and 4‑cyanopicolinamide typically proceed with yields below 50% due to competitive ester hydrolysis and nitrile hydration side reactions [2].

Synthetic Methodology Route Scouting Process Development

4-Methoxypicolinamide (CAS 90151-10-3): Recommended Application Scenarios Based on Verifiable Evidence


Medicinal Chemistry Programs Targeting ROMK (Kir1.1) for Hypertension and Heart Failure

4‑Methoxypicolinamide is the optimal starting material for synthesizing potent and selective ROMK inhibitors with favorable cardiac safety profiles. As demonstrated in patent families US10364234 and US10759788, compounds derived from this building block achieve low nanomolar ROMK inhibition (IC₅₀ = 40 nM) while maintaining >1000‑fold selectivity over hERG [1][2]. This selectivity window is essential for developing diuretic agents devoid of pro‑arrhythmic risk. Procurement of the 4‑methoxy building block is non‑negotiable for replicating this SAR.

Synthesis of NIK SMI1 and Related NF‑κB Pathway Chemical Probes

NIK SMI1, a gold‑standard small molecule inhibitor of NF‑κB inducing kinase, relies on the 4‑methoxypicolinamide core for its sub‑nanomolar potency (IC₅₀ = 230 pM) . Any deviation from the 4‑methoxy substituent results in substantial loss of activity and selectivity. Researchers investigating inflammatory signaling, autoimmune disease, or cancer biology should procure 4‑methoxypicolinamide to ensure the generation of biologically active probe molecules that match published potency and selectivity benchmarks.

Development of Crystalline Metal‑Organic Catalysts and Functional Materials

The unique coordination behavior of 4‑methoxypicolinamide enables the formation of structurally defined bis‑peroxovanadium complexes suitable for X‑ray crystallographic analysis [3]. This property is leveraged in the design of oxidation catalysts and metal‑organic frameworks (MOFs) where precise structural characterization is required. Alternative picolinamide ligands fail to yield diffraction‑quality crystals under identical conditions, making the 4‑methoxy variant the preferred choice for crystallographic and catalytic studies.

Large‑Scale Synthesis and Process Chemistry Optimization

For programs advancing beyond the discovery phase, 4‑methoxypicolinamide offers distinct practical advantages: established high‑yielding synthetic routes (93% via acid chloride; 86% via methyl ester), commercial availability up to kilogram scale, and competitive pricing [4]. These factors minimize supply chain disruptions and reduce the cost‑of‑goods for multi‑gram to kilogram campaigns. In contrast, 4‑fluoro‑ and 4‑cyanopicolinamide analogs present significant scale‑up and cost barriers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxypicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.